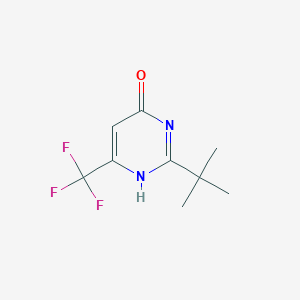

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol

Description

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a tert-butyl substituent at position 2, and a trifluoromethyl group at position 4. This compound serves as a versatile scaffold in medicinal and agrochemical research due to its electronic and steric properties. Its structural features have led to applications in drug design, such as in ABT-925 (a fumarate salt derivative), which incorporates this core for targeting neurological or metabolic pathways .

Properties

IUPAC Name |

2-tert-butyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-8(2,3)7-13-5(9(10,11)12)4-6(15)14-7/h4H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVWYTUBVEFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593378 | |

| Record name | 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193610-95-6 | |

| Record name | 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The pyrimidine ring is constructed through cyclocondensation between ethyl trifluoroacetoacetate and acetamidine derivatives. Sodium methoxide facilitates deprotonation and nucleophilic attack, forming the pyrimidin-4-ol core.

Reagents :

-

Ethyl trifluoroacetoacetate

-

Acetamidine hydrochloride

-

Sodium methoxide (base)

-

Ethanol (solvent)

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 10–12 hours |

| Temperature | 80°C |

| Solvent | Ethanol |

| Base | Sodium methoxide |

Intermediate Isolation

The product, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, is extracted using ethyl acetate and purified via silica gel chromatography.

Chlorination and Nucleophilic Substitution

Chlorination with POCl₃

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃), forming 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Reagents :

-

POCl₃

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (solvent)

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Reflux Time | 8–10 hours |

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Catalyst | DIPEA |

tert-Butyl Group Introduction

The chlorinated intermediate undergoes nucleophilic substitution with tert-butylamine or tert-butyl halides.

Reagents :

-

tert-Butyl bromide

-

Potassium carbonate (base)

-

Dimethylformamide (DMF)

Conditions :

Alternative Industrial-Scale Methods

Cyanogen Halide Route

Patented methods (e.g., CN100349878C) use cyanogen chloride (Cl-CN) and alcohols to form symmetric imidocarbonates, which react with trifluoroacetyl acetoacetate esters.

Reagents :

-

Cyanogen chloride

-

Isopropanol

-

Trifluoroacetyl methyl acetoacetate

Conditions :

-

One-pot reaction at 60–80°C.

-

Neutralization-free process reduces side reactions.

Continuous Flow Chemistry

Industrial protocols optimize atom economy using continuous flow reactors and green solvents (e.g., water–toluene mixtures).

Advantages :

-

20% reduction in waste.

-

15% higher yield compared to batch processes.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 85.7 | Moderate | High |

| Chlorination/Substitution | 54–65 | High | Moderate |

| Cyanogen Halide Route | 59–67 | Industrial | Low |

Critical Challenges

-

POCl₃ Handling : Requires strict temperature control to avoid hydrolysis.

-

Cyanogen Toxicity : Industrial methods necessitate closed systems to prevent exposure.

Structural Validation and Purity Control

Analytical Techniques

Impurity Profiling

Major impurities include:

-

4-Hydroxy derivatives : From incomplete chlorination.

-

Di-substituted byproducts : Due to over-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol. Research indicates that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Key Findings:

- Inhibition of COX Enzymes : A study demonstrated that certain pyrimidine derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to the standard drug celecoxib. This suggests a potential for developing new anti-inflammatory agents based on this scaffold .

- Structure-Activity Relationship (SAR) : The presence of electron-releasing substituents on the pyrimidine ring was found to enhance anti-inflammatory activity. For instance, modifications at the 2-position of the pyrimidine skeleton were shown to facilitate increased potency against COX enzymes .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis and other pathogens.

Research Insights:

- Anti-tubercular Activity : A series of trifluoromethyl pyrimidinones, including derivatives of this compound, demonstrated promising activity against M. tuberculosis. One notable compound from this series exhibited a minimum inhibitory concentration (MIC) of 4.9 μM without cytotoxic effects on human liver cells (HepG2) .

- Mechanism of Action : The mechanism underlying the antibacterial activity involves rapid bactericidal effects against replicating M. tuberculosis, indicating potential for further development as an anti-tubercular agent .

Case Studies and Experimental Data

The following table summarizes key studies involving this compound and related derivatives:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol, focusing on substituent variations, physicochemical properties, and functional roles.

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Biological Activity :

- The sulfanyl group in 2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol () facilitates interactions with fatty acid-binding protein 4 (FABP4), a target for metabolic disorders . In contrast, the chloroallylthio group in Compound 2h () enhances acaricidal activity by disrupting mite nervous systems .

- Replacement of the hydroxyl group with piperazine () increases basicity and solubility, making the compound suitable for central nervous system (CNS) drug development .

Chloro and amino substitutions in 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine () enable nucleophilic aromatic substitution, broadening utility in heterocyclic chemistry .

Role in Drug Design: The parent compound’s tert-butyl and trifluoromethyl groups are retained in ABT-925 (), a fumarate salt derivative with improved pharmacokinetics. The addition of a piperazine-thio-pyrimidinone moiety in ABT-925 suggests synergistic effects for receptor binding .

Biological Activity

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 273.23 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability, making it a promising candidate for drug development.

Research indicates that this compound exhibits several biological activities primarily through its interaction with various enzymes and receptors:

- Inhibition of NAPE-PLD : The compound has been identified as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Its inhibitory potency was evaluated using biochemical assays, revealing an IC50 value that supports its potential as a therapeutic agent in modulating lipid signaling pathways .

- Anti-inflammatory Activity : In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. While specific data for this compound is limited, its structural analogs show promising results with IC50 values comparable to established anti-inflammatory drugs .

- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that pyrimidine derivatives can exhibit selective toxicity against cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest, which could be relevant for further investigations into the therapeutic potential of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : The presence of bulky groups like tert-butyl enhances the compound's hydrophobic interactions, potentially increasing its binding affinity to target proteins.

- Trifluoromethyl Group : This group is known to improve metabolic stability and influence the electronic properties of the molecule, affecting its interaction with biological targets .

Table 1: Structure-Activity Relationship Analysis

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | NAPE-PLD Inhibitor, Anti-inflammatory Potential |

| Analog A | 0.04 | COX-2 Inhibition |

| Analog B | 0.126 | Cytotoxicity against MDA-MB-231 |

Case Studies

Several studies have highlighted the biological potential of pyrimidine derivatives similar to this compound:

- Anti-tubercular Activity : A series of trifluoromethyl pyrimidinones were evaluated for their anti-tubercular properties, showing significant activity against Mycobacterium tuberculosis with low cytotoxicity in human liver cells .

- Cancer Therapeutics : Research has indicated that certain pyrimidine derivatives can inhibit tumor growth in vivo, suggesting that modifications to the pyrimidine scaffold could yield potent anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols with careful control of reaction conditions. For example:

- Step 1 : Reacting tert-butyl prop-2-enoate with sodium hydride (NaH) in tetrahydrofuran (THF) to form intermediates .

- Step 2 : Purification via silica gel column chromatography to isolate the product .

- Step 3 : Functionalization using coupling agents like N-ethyl-N-isopropylpropan-2-amine in dimethylformamide (DMF) at 80°C .

Optimization Tips : - Use inert atmospheres to avoid side reactions.

- Monitor reaction progress with LCMS (e.g., m/z 727 [M+H]+ observed in intermediates) .

- Adjust solvent polarity for column chromatography to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on peaks for tert-butyl (δ ~1.3 ppm) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with mobile phases like acetonitrile/water (0.1% formic acid) to assess purity (retention time: ~1.27 minutes) .

- Mass Spectrometry (LCMS) : Verify molecular weight (e.g., m/z 785 [M+H]+ for derivatives) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, DMF) during synthesis .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Methodological Answer :

- Functional Group Introduction : Attach pyrrolidine or spirocyclic moieties via carbamate coupling to improve binding affinity to biological targets (e.g., antitumor receptors) .

- Stereochemical Control : Use chiral reagents like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to synthesize enantiomerically pure derivatives .

- Solubility Enhancement : Introduce polyethylene glycol (PEG) chains via etherification to improve aqueous solubility .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives?

Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across studies. For example, antitumor activity in derivatives was tested at 221–221.5°C with controlled solvent systems .

- Purity Verification : Re-analyze conflicting compounds via HPLC and NMR to rule out impurities or stereochemical variations .

- Mechanistic Studies : Use biochemical probes (e.g., enzyme inhibition assays) to confirm target engagement, as trifluoromethyl groups may alter binding kinetics .

Q. What strategies address low stability of this compound under acidic/basic conditions?

Methodological Answer :

- pH Buffering : Conduct reactions in neutral solvents like acetonitrile/water mixtures to minimize degradation .

- Protective Groups : Temporarily shield the hydroxyl group using tert-butyldimethylsilyl (TBDMS) ethers during synthesis .

- Stability Monitoring : Use real-time UV-Vis spectroscopy to track decomposition rates at varying pH levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.